Cas no 1393530-44-3 ((6-Bromo-4-methylpyridin-2-yl)methanamine)

(6-Bromo-4-methylpyridin-2-yl)methanamine is a brominated pyridine derivative featuring an aminomethyl functional group at the 2-position. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. Its bromine substituent enables further functionalization via cross-coupling reactions, while the primary amine group offers reactivity for condensation or amidation processes. The methyl group at the 4-position enhances steric and electronic properties, influencing selectivity in subsequent transformations. The compound’s well-defined structure and high purity make it suitable for precision synthesis. It is commonly utilized in the development of bioactive molecules, including ligands and heterocyclic scaffolds, due to its balanced reactivity and stability under standard conditions.
(6-Bromo-4-methylpyridin-2-yl)methanamine structure
1393530-44-3 structure
Product Name:(6-Bromo-4-methylpyridin-2-yl)methanamine
CAS No:1393530-44-3
MF:C7H9BrN2
MW:201.063760519028
MDL:MFCD28384425
CID:1091674
PubChem ID:72215960
Update Time:2025-06-12

(6-Bromo-4-methylpyridin-2-yl)methanamine Chemical and Physical Properties

Names and Identifiers

    • (6-Bromo-4-methylpyridin-2-yl)methanamine
    • AB80078
    • (6-BROMO-4-METHYLPYRIDIN-2-YL)METHYLAMINE
    • 1393530-44-3
    • MDL: MFCD28384425
    • Inchi: 1S/C7H9BrN2/c1-5-2-6(4-9)10-7(8)3-5/h2-3H,4,9H2,1H3
    • InChI Key: LOPZKOUFDBDCMC-UHFFFAOYSA-N
    • SMILES: BrC1=CC(C)=CC(CN)=N1

Computed Properties

  • Exact Mass: 199.99491g/mol
  • Monoisotopic Mass: 199.99491g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 108
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 38.9Ų

(6-Bromo-4-methylpyridin-2-yl)methanamine Pricemore >>

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Additional information on (6-Bromo-4-methylpyridin-2-yl)methanamine

Recent Advances in the Application of (6-Bromo-4-methylpyridin-2-yl)methanamine (CAS: 1393530-44-3) in Chemical Biology and Pharmaceutical Research

The compound (6-Bromo-4-methylpyridin-2-yl)methanamine (CAS: 1393530-44-3) has recently garnered significant attention in chemical biology and pharmaceutical research due to its versatile applications as a building block in drug discovery and development. This heterocyclic amine derivative, characterized by a bromo-substituted pyridine core, serves as a key intermediate in the synthesis of various biologically active molecules. Recent studies have explored its potential in targeting specific protein-protein interactions and enzyme inhibition, particularly in the context of oncology and neurodegenerative diseases.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated the utility of (6-Bromo-4-methylpyridin-2-yl)methanamine as a precursor for the development of novel kinase inhibitors. The bromo-substitution at the 6-position allows for further functionalization via cross-coupling reactions, enabling the creation of diverse compound libraries. The study highlighted its role in the synthesis of potent and selective inhibitors of the JAK-STAT signaling pathway, which is implicated in various inflammatory and autoimmune disorders.

Another significant application was reported in ACS Chemical Biology, where (6-Bromo-4-methylpyridin-2-yl)methanamine was utilized as a scaffold for the design of small-molecule probes targeting the bromodomain and extra-terminal (BET) family of proteins. These proteins play crucial roles in epigenetic regulation, and their dysregulation is associated with cancer and other diseases. The study showcased how modifications of this core structure could lead to compounds with improved binding affinity and selectivity.

From a synthetic chemistry perspective, recent advances in catalytic methods have enhanced the efficiency of producing (6-Bromo-4-methylpyridin-2-yl)methanamine. A 2024 publication in Organic Letters described a novel palladium-catalyzed amination protocol that significantly improves yield and reduces byproduct formation compared to traditional methods. This development is particularly important for scaling up production for preclinical and clinical studies.

In drug metabolism and pharmacokinetics (DMPK) studies, researchers have investigated the stability and metabolic pathways of compounds derived from (6-Bromo-4-methylpyridin-2-yl)methanamine. A recent Drug Metabolism and Disposition paper reported favorable pharmacokinetic properties for several derivatives, including good oral bioavailability and blood-brain barrier penetration, making them promising candidates for central nervous system-targeted therapies.

The safety profile of (6-Bromo-4-methylpyridin-2-yl)methanamine and its derivatives has also been a focus of recent research. Toxicological studies published in Regulatory Toxicology and Pharmacology indicate that while the compound itself shows moderate toxicity at high concentrations, properly designed derivatives can maintain therapeutic efficacy while minimizing adverse effects. This underscores the importance of careful structural optimization in drug development programs utilizing this scaffold.

Looking forward, the unique chemical properties of (6-Bromo-4-methylpyridin-2-yl)methanamine continue to inspire innovative applications. Current research directions include its incorporation into PROTACs (proteolysis targeting chimeras) for targeted protein degradation and its use in the development of covalent inhibitors. These emerging applications highlight the compound's versatility and its growing importance in modern drug discovery paradigms.

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